molecular formula C25H23N3O4S B11649436 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-propoxybenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-propoxybenzamide

Cat. No.: B11649436
M. Wt: 461.5 g/mol
InChI Key: XKQFYFUBDZEVLP-UHFFFAOYSA-N
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Description

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzoxazole ring, a methoxyphenyl group, and a propoxybenzoyl group

Preparation Methods

The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA typically involves multi-step organic reactionsThe final step involves the formation of the thiourea moiety by reacting the intermediate with an appropriate isothiocyanate under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets within cells. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and growth. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

When compared to other similar compounds, 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(3-PROPOXYBENZOYL)THIOUREA stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-3-propoxybenzamide

InChI

InChI=1S/C25H23N3O4S/c1-3-13-31-18-8-6-7-16(14-18)23(29)28-25(33)27-20-15-17(11-12-21(20)30-2)24-26-19-9-4-5-10-22(19)32-24/h4-12,14-15H,3,13H2,1-2H3,(H2,27,28,29,33)

InChI Key

XKQFYFUBDZEVLP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

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